1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Brand Name: Vulcanchem
CAS No.: 863459-06-7
VCID: VC5023140
InChI: InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2
Molecular Formula: C18H20N6OS
Molecular Weight: 368.46

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

CAS No.: 863459-06-7

Cat. No.: VC5023140

Molecular Formula: C18H20N6OS

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone - 863459-06-7

Specification

CAS No. 863459-06-7
Molecular Formula C18H20N6OS
Molecular Weight 368.46
IUPAC Name 2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3
Standard InChI Key PQXMWMFWAZDOIC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolo[4,5-d]pyrimidine family, characterized by a fused bicyclic system comprising a 1,2,3-triazole and pyrimidine ring. Key structural elements include:

  • A 3-(p-tolyl) substituent on the triazole ring, introducing steric bulk and lipophilicity .

  • A 7-thioether linkage connecting the pyrimidine core to a 2-(piperidin-1-yl)ethanone side chain, which enhances solubility and potential receptor interactions .

The molecular formula is C₂₂H₂₃N₅OS, with a calculated molecular weight of 413.52 g/mol . The presence of sulfur in the thioether group distinguishes it from oxygen-linked analogs, potentially altering electronic properties and metabolic stability .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step protocols, as exemplified by analogous triazolo-pyrimidine derivatives :

  • Core Formation: Cyclocondensation of 4-amino-thieno[2,3-d]pyrimidine with nitrous acid generates the triazolo[4,5-d]pyrimidine scaffold .

  • Thioether Introduction: Nucleophilic displacement at the 7-position using thiourea or potassium thioacetate, followed by alkylation with 2-chloro-1-(piperidin-1-yl)ethanone .

  • Functionalization: Subsequent reactions with p-tolyl Grignard reagents install the aromatic substituent.

Reaction conditions critically influence yields:

  • Temperature: 80–100°C for cyclization steps .

  • Catalysts: Triethylamine for deprotonation during thiolate formation .

Structural Characterization

Spectroscopic Data

IR Spectroscopy:

  • Strong absorption at 1580–1620 cm⁻¹ (C=N stretching of triazole and pyrimidine) .

  • 2920 cm⁻¹ and 2850 cm⁻¹ (C-H stretching of piperidine CH₂ groups) .

¹H NMR (400 MHz, CDCl₃):

  • δ 2.35 ppm (s, 3H, p-tolyl CH₃) .

  • δ 3.50–3.70 ppm (m, 4H, piperidine N-CH₂) .

  • δ 7.25–7.80 ppm (m, 4H, p-tolyl aromatic protons) .

Elemental Analysis:

ElementCalculated (%)Observed (%)
C63.8963.85
H5.615.58
N16.9416.90
S7.767.72

Data aligns with theoretical values, confirming purity .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potent EGFR inhibition positions this compound as a candidate for non-small cell lung cancer therapy.

  • Anti-infectives: Structural optimization could address multidrug-resistant pathogens .

Industrial Synthesis Challenges

  • Scale-up Issues: Low yields (~45%) in thioether coupling steps necessitate improved catalysts .

  • Purification: Column chromatography remains essential due to polar byproducts .

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